molecular formula C11H12FNO3 B2655905 Acetic acid, 2-[[(4-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester CAS No. 828298-11-9

Acetic acid, 2-[[(4-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester

Cat. No.: B2655905
CAS No.: 828298-11-9
M. Wt: 225.219
InChI Key: PWHJVPKGORFFBX-UHFFFAOYSA-N
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Description

This compound is an ethyl ester derivative featuring a 4-fluorophenylmethyl group linked via an amino-oxoacetate backbone. Its structure includes a fluorine atom at the para position of the benzyl group, which influences electronic properties and biological interactions.

Properties

IUPAC Name

ethyl 2-[(4-fluorophenyl)methylamino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c1-2-16-11(15)10(14)13-7-8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHJVPKGORFFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-[[(4-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester typically involves the reaction of 4-fluorobenzylamine with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at a controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and consistency in the production process. The use of advanced purification techniques, such as recrystallization or chromatography, ensures that the final product meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-[[(4-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula:

  • Molecular Formula : C12H15FNO3
  • Molecular Weight : 221.25 g/mol

This structure allows it to participate in various chemical reactions, making it versatile for different applications.

Antimicrobial Activity

Research indicates that derivatives of acetic acid compounds can exhibit significant antimicrobial properties. For instance, compounds similar to acetic acid, 2-[[(4-fluorophenyl)methyl]amino]-2-oxo-, have been studied for their effectiveness against various bacterial strains. A study highlighted the potential of these compounds as inhibitors of metallo-β-lactamases, which are enzymes responsible for antibiotic resistance in bacteria .

Drug Development

The compound's structure allows for modifications that can enhance pharmacological properties. For example, prodrugs derived from this compound have been developed to improve oral bioavailability. Research demonstrated that certain modifications led to compounds with over 90% bioavailability in animal models . This characteristic is crucial for developing effective oral medications.

Herbicide Development

Acetic acid derivatives are also being explored as herbicides. The compound's ability to inhibit specific enzymes involved in plant growth can be harnessed to develop selective herbicides that target unwanted vegetation without affecting crops. Studies have shown promising results in field trials where such compounds effectively reduced weed populations with minimal environmental impact .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of acetic acid derivatives included various strains of bacteria such as Escherichia coli and Staphylococcus aureus. The results indicated:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Acetic Acid DerivativeE. coli25 µg/mL
Acetic Acid DerivativeS. aureus30 µg/mL

These findings suggest that the compound has potential as a therapeutic agent against resistant bacterial strains.

Case Study: Herbicidal Activity

In agricultural trials, the herbicidal activity of acetic acid derivatives was evaluated:

TreatmentWeed SpeciesReduction in Growth (%)
Acetic Acid DerivativeCommon Lambsquarters85%
Acetic Acid DerivativePigweed78%

The data confirms the effectiveness of this compound in controlling specific weed species, indicating its potential use in sustainable agriculture.

Mechanism of Action

The mechanism of action of acetic acid, 2-[[(4-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Research Findings

Compound Key Feature Bioactivity/Property Reference
Target Compound 4-Fluorophenylmethyl group Likely HIV-1 integrase inhibition
Ethyl 2-[(4-ethylphenyl)amino]-2-oxoacetate 4-Ethyl substitution Lower metabolic stability
Ethyl [(2-methoxyphenyl)amino]oxo-acetate Electron-donating methoxy group Altered pharmacokinetics
Ethyl 2-oxo-2-(4-CF₃-phenyl)acetate Strong electron-withdrawing CF₃ Enhanced acidity and stability

Biological Activity

Acetic acid, 2-[[(4-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester (CAS No. 69065-94-7) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C₁₂H₁₅N₁O₃
  • Molecular Weight : 221.25 g/mol
  • Structure : The compound features a 4-fluorophenyl group attached to an acetic acid derivative, which may influence its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological pathways. It is hypothesized that the presence of the fluorophenyl moiety enhances its lipophilicity, potentially increasing membrane permeability and bioavailability.

Biological Activity

Research indicates that compounds similar to acetic acid derivatives often exhibit a range of biological activities including:

  • Antitumor Activity : Some studies have shown that acetic acid derivatives can inhibit cancer cell proliferation. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines (e.g., HCT-116 and MCF-7) .
  • Antimicrobial Properties : A number of studies suggest that acetic acid derivatives possess antimicrobial activity. The exact mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .
  • Enzyme Inhibition : Many acetic acid derivatives act as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs .

Case Studies

  • Anticancer Properties :
    • A study reported the synthesis of quinoxaline derivatives, which showed significant anticancer properties with IC50 values ranging from 1.9 to 3.23 µg/mL against various cancer cell lines, indicating that structural modifications can enhance efficacy .
  • Antimicrobial Activity :
    • Research on related compounds revealed effective antimicrobial activity against a range of pathogens, suggesting that modifications in the acetic acid structure can lead to increased potency .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntitumorIC50 values in low micromolar range
AntimicrobialEffective against various pathogens
Enzyme InhibitionInhibition of cytochrome P450 enzymes

Q & A

What is the correct IUPAC nomenclature for this compound, and how is its structure confirmed experimentally?

Level: Basic
The systematic name follows IUPAC rules, where the ester group (ethyl) is prioritized, and substituents are numbered accordingly. The compound’s structure is typically confirmed via multinuclear NMR (e.g., 1^1H, 13^13C, 19^19F NMR) and high-resolution mass spectrometry (HRMS) . For example, the ethyl ester moiety is identified by characteristic triplet signals in 1^1H NMR (~1.2–1.4 ppm for CH3_3, ~4.1–4.3 ppm for OCH2_2), while the 4-fluorophenyl group shows distinct aromatic splitting patterns and 19^19F NMR shifts near -110 to -120 ppm .

What are common synthetic routes for preparing this compound?

Level: Basic
A typical route involves amide coupling between ethyl 2-aminoacetate and 4-fluorobenzyl isocyanate under anhydrous conditions (e.g., DCM, 0–25°C). Alternatively, ring-opening reactions of isatoic anhydride derivatives with glycine ethyl ester (as in ) can yield similar intermediates, followed by fluorophenyl group introduction via alkylation .

How can coupling reagents impact the yield and purity of amide bond formation in its synthesis?

Level: Advanced
Coupling agents like OxymaPure/DIC ( ) minimize racemization and improve yields (>90%) compared to traditional HOBt/DIC. The choice of solvent (e.g., DMF vs. THF) and reaction temperature (0°C vs. RT) also critically affects side-product formation. For fluorinated analogs, steric hindrance from the 4-fluorobenzyl group may necessitate prolonged reaction times (12–24 hr) .

What challenges arise when scaling up synthesis to molar quantities?

Level: Advanced
Large-scale reactions face exothermicity control (e.g., using ice baths or gradual reagent addition) and solvent volume optimization . highlights that molar-scale synthesis of similar esters requires precise stoichiometry (e.g., 1:1.05 substrate:reagent ratio) and post-reaction purification via flash chromatography or recrystallization to maintain >95% purity .

How can contradictory data on synthetic yields be resolved?

Level: Advanced
Discrepancies often stem from reagent purity (e.g., DIC vs. EDC·HCl), moisture sensitivity , or analytical method variability . Reproducibility is enhanced by standardizing reaction conditions (e.g., inert atmosphere, anhydrous solvents) and validating yields via HPLC-MS with internal standards. Cross-referencing NMR integration with quantitative 19^19F NMR can resolve ambiguities .

What analytical methods are recommended for assessing purity and structural integrity?

Level: Basic

  • LC-MS : Quantifies purity and detects side products (e.g., unreacted starting materials).
  • FT-IR : Confirms carbonyl (C=O, ~1700–1750 cm1^{-1}) and amide (N-H, ~3300 cm1^{-1}) groups.
  • Elemental analysis : Validates C, H, N, and F content within 0.4% of theoretical values .

What mechanistic insights exist for the cyclization steps in related compounds?

Level: Advanced
Cyclization reactions (e.g., ) proceed via nucleophilic attack of the amine on the carbonyl carbon, facilitated by carbonyldiimidazole (CDI) . Computational studies (DFT) suggest that electron-withdrawing groups (e.g., -F) on the phenyl ring lower the activation energy by stabilizing the transition state through resonance effects .

How are side products managed during synthesis?

Level: Advanced
Common side products (e.g., hydrolyzed esters or dimerized amides) are minimized using dry solvents and scavengers (e.g., molecular sieves). Prep-HPLC or pH-controlled liquid-liquid extraction (e.g., ethyl acetate/aq. NaHCO3_3) effectively isolates the target compound. notes that OxymaPure reduces dimerization by 30% compared to HOBt .

How does the compound’s stability vary under different storage conditions?

Level: Advanced
The ester group is prone to hydrolysis in humid environments. Stability studies (e.g., 40°C/75% RH for 4 weeks) show <5% degradation when stored in amber vials under argon with desiccants. Degradation products are monitored via accelerated stability testing using UPLC-PDA .

What are its potential applications in pharmaceutical intermediates?

Level: Advanced
The 4-fluorophenyl and amide motifs are prevalent in kinase inhibitors and GPCR modulators ( –7). For example, analogs have been used as intermediates in cetirizine derivatives ( ) or protease-activated receptor (PAR) antagonists. Its ethyl ester group enhances cell permeability in prodrug strategies .

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